molecular formula C16H19N5O B4577281 N-1-adamantyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-1-adamantyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B4577281
M. Wt: 297.35 g/mol
InChI Key: DNWTWGZUVIQQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-adamantyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, also known as ATC or Amantadine triazolopyrimidine, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Insights

  • Mesomeric Betaines and N-heterocyclic Carbenes : The C-N coupling of 1,2,4-triazolo[1,5-a]pyrimidin-7-ones with 1-adamantanol/1-bromoadamantane leads to 1,2,4-triazolo[4,3-a]pyrimidinium-5-olates, which are mesomeric betaines (MBs). These MBs can be converted into anionic carbenes, indicating a pathway for creating N-heterocyclic carbene derivatives from adamantylated 1,2,4-triazolo[1,5-a]pyrimidines. This process reveals insights into the electronic structure and potential applications of these compounds in catalysis and material science (Sheina et al., 2023).

Antimicrobial and Antiproliferative Activities

  • Antimicrobial Agents : Certain 2-aminoadamantane derivatives, including N-(2-adamantyl)-N'-(5-arylhydrazono-6-methyl-4-oxopyrimidin-2-yl) guanidines and others, have shown marked antimicrobial activity. This emphasizes the potential of adamantylated triazolo[1,5-a]pyrimidines in developing new antimicrobial agents (Eisa et al., 1990).

  • Antiproliferative Activities : The synthesis of 6-adamantyl-3-aryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and their evaluation against a panel of human cell lines revealed significant antiproliferative activities. This suggests their potential as leads for anticancer drug development (Khan et al., 2010).

Coordination Compounds and Medicinal Applications

  • Coordination Chemistry for Therapeutic Properties : Research over the past 15 years has developed coordination compounds with 1,2,4-triazolo[1,5-a]pyrimidines, highlighting not only their interesting structural chemistry but also their promising therapeutic properties. These include anticancer, antiparasitic, and antibacterial applications, suggesting a high therapeutic potential of these compounds compared to current drugs (Łakomska & Fandzloch, 2016).

Novel Drug Design and Bioactive Molecules

  • Bioactive Sulfonamide Thiazole Derivatives : A novel series of biologically active heterocyclic compounds, including triazolo[1,5-a]pyrimidine derivatives with sulfonamide-bearing thiazole moiety, have shown potent insecticidal activities. This underlines the versatility of adamantylated triazolo[1,5-a]pyrimidines in the design of new bioactive molecules for agricultural applications (Soliman et al., 2020).

Properties

IUPAC Name

N-(1-adamantyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-14(13-18-15-17-2-1-3-21(15)20-13)19-16-7-10-4-11(8-16)6-12(5-10)9-16/h1-3,10-12H,4-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWTWGZUVIQQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN5C=CC=NC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1-adamantyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-1-adamantyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-1-adamantyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-1-adamantyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-1-adamantyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-1-adamantyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.